molecular formula C19H21N5O3 B11129309 N-[2-(4-Methoxyphenyl)-2-oxoethyl]-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxamide

N-[2-(4-Methoxyphenyl)-2-oxoethyl]-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxamide

Cat. No.: B11129309
M. Wt: 367.4 g/mol
InChI Key: IKGIEXXRWHJJAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Methoxyphenyl)-2-oxoethyl]-1’,3’,5’-trimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxamide: is a complex organic compound that belongs to the class of bipyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Methoxyphenyl)-2-oxoethyl]-1’,3’,5’-trimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxamide typically involves a multistep process. One common method includes the condensation of 4-methoxyphenylglyoxal with 1,3,5-trimethylpyrazole in the presence of a suitable base, followed by the introduction of the carboxamide group through an amide coupling reaction. The reaction conditions often require the use of organic solvents such as acetonitrile or dimethylformamide and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Methoxyphenyl)-2-oxoethyl]-1’,3’,5’-trimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield an alcohol derivative.

Scientific Research Applications

N-[2-(4-Methoxyphenyl)-2-oxoethyl]-1’,3’,5’-trimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[2-(4-Methoxyphenyl)-2-oxoethyl]-1’,3’,5’-trimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-Methoxyphenyl)-2-oxoethyl]-1’,3’,5’-trimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxamide stands out due to its unique bipyrazole structure, which imparts specific chemical and biological properties

Properties

Molecular Formula

C19H21N5O3

Molecular Weight

367.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H21N5O3/c1-11-18(12(2)24(3)23-11)15-9-16(22-21-15)19(26)20-10-17(25)13-5-7-14(27-4)8-6-13/h5-9H,10H2,1-4H3,(H,20,26)(H,21,22)

InChI Key

IKGIEXXRWHJJAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NCC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.